molecular formula C5H5NO2 B1306195 5-Methylisoxazole-3-carboxaldehyde CAS No. 62254-74-4

5-Methylisoxazole-3-carboxaldehyde

Cat. No.: B1306195
CAS No.: 62254-74-4
M. Wt: 111.1 g/mol
InChI Key: OCOCVXUEFWNRJU-UHFFFAOYSA-N
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Description

5-Methylisoxazole-3-carboxaldehyde is a chemical compound with the molecular formula C5H5NO2. It is characterized by the presence of an isoxazole ring substituted with a methyl group at the 5-position and an aldehyde group at the 3-position. This compound is known for its applications in various chemical processes and is used as a building block in organic synthesis .

Biochemical Analysis

Biochemical Properties

5-Methylisoxazole-3-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a substrate or inhibitor in different pathways. For instance, it is involved in the synthesis of aminopyrazole amide derivatives, which are known to inhibit Raf kinase in melanoma cells . The compound’s interaction with enzymes such as hydrazine hydrate and NH2OH·HCl during synthesis highlights its reactivity and potential for forming bioactive molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of melanoma cells by inhibiting Raf kinase, which is crucial for cell proliferation and survival . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately affecting cell growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of Raf kinase by binding to its active site, preventing the phosphorylation of downstream targets involved in cell proliferation . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity, which contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to heat or light can lead to its degradation . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of Raf kinase activity observed in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits Raf kinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to bioactive derivatives . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its efficacy and reducing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylisoxazole-3-carboxaldehyde can be synthesized through the oxidation of isoxazolone to obtain 5-methylisoxazole-3-carboxylic acid, followed by a decarboxylation reaction . Another method involves the reaction of the corresponding ketone compound with an oxidizing agent .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of efficient catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products:

Comparison with Similar Compounds

Comparison: 5-Methylisoxazole-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different set of functional groups that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

5-methyl-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-2-5(3-7)6-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOCVXUEFWNRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383593
Record name 5-methylisoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62254-74-4
Record name 5-methylisoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylisoxazole-3-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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